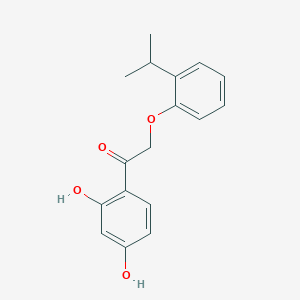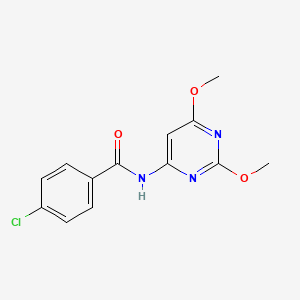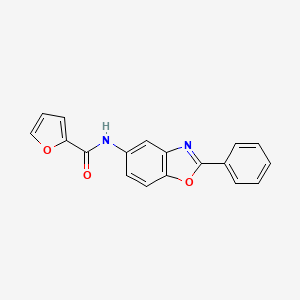![molecular formula C20H21N3O3 B5529599 N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5529599.png)
N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex synthesis processes and potential for biological activity. While the exact compound has not been detailed in available literature, related compounds exhibit significant pharmacological potential, including anticancer and anti-inflammatory properties.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the formation of key intermediates such as acetamides and the introduction of specific functional groups through reactions like acylation and substitution. For example, the synthesis of related compounds has utilized acetyl chloride and aromatic aldehyde reactions to produce specific acetamide derivatives (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. Studies have shown that related compounds can exhibit planar structures with specific dihedral angles indicating the orientation of different groups around the acetamide moiety (Camerman et al., 2005).
Chemical Reactions and Properties
Related compounds have been shown to participate in various chemical reactions, such as oxidative cyclization and hydrogen bonding, which are critical for their biological activity. For instance, the oxidative cyclisation of N-alkenyl-amides mediated by Mn(III) has been used to synthesize pyrrolidin-2-ones with specific substituents, indicating the versatility of acetamide derivatives in chemical synthesis (Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of compounds in this class, such as melting points and solubility, are influenced by their molecular structure. Studies on related compounds have utilized techniques like TLC and melting point analysis to assess purity and physical characteristics, essential for determining their suitability for further applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. For instance, the introduction of specific substituents has been shown to affect the anticonvulsant activity of acetamide derivatives, highlighting the importance of chemical modifications in enhancing biological activity (Obniska et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4R)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(24)21-18-12-23(20-22-17-5-3-4-6-19(17)26-20)11-16(18)14-7-9-15(25-2)10-8-14/h3-10,16,18H,11-12H2,1-2H3,(H,21,24)/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOQMSNLBGVEP-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,4,6-trichlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5529519.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5529522.png)

![3-ethyl-8-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5529537.png)
![N-{[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529550.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5529566.png)
![3-{[1-ethyl-3-(hydroxymethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529567.png)
![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)
![9-[(3-methylisoxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529582.png)
![6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine](/img/structure/B5529590.png)
![N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5529604.png)
![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)